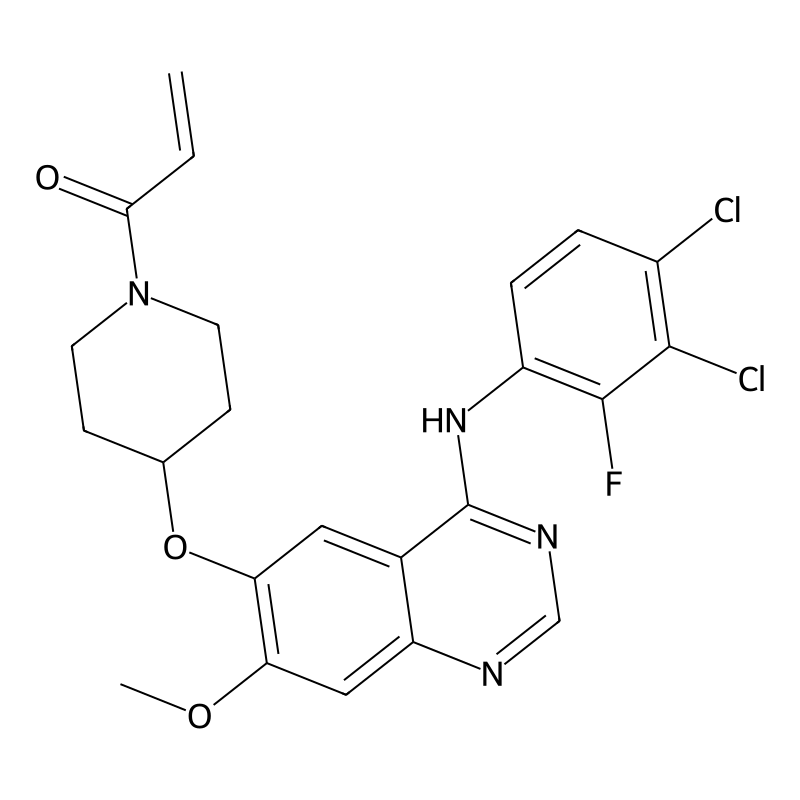

Poziotinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Oncology: Non-Small Cell Lung Cancer (NSCLC)

Scientific Field: Oncology

Application Summary: Poziotinib is used as a treatment for NSCLC, particularly targeting the pan-HER tyrosine kinase receptors.

Methods and Procedures: As an orally active, irreversible inhibitor, Poziotinib targets the epidermal growth factor receptor (EGFR) mutations that are common in NSCLC.

Oncology: Breast Cancer

Application Summary: Poziotinib has been investigated for its effectiveness against breast cancer, particularly HER2-positive metastatic breast cancer.

Methods and Procedures: The drug is evaluated for its ability to inhibit tumor growth and metastasis, often compared with other tyrosine kinase inhibitors like neratinib.

Pharmacology: Drug-Drug Interactions

Scientific Field: Pharmacology

Application Summary: Understanding the drug-drug interactions of Poziotinib is crucial for its development and clinical application.

Methods and Procedures: The cocktail method is used to evaluate the activity of cytochrome P450 enzymes (CYPs), with Poziotinib being partially metabolized by CYPs.

Results and Outcomes: Poziotinib showed varying degrees of inhibition toward certain CYP subtypes, with no significant inhibitory effects observed on others.

Oncology: Therapeutic Resistance

Application Summary: Poziotinib is studied for its role in overcoming therapeutic resistance in cancers with HER2 mutations.

Methods and Procedures: Research involves comparing Poziotinib’s effectiveness against other inhibitors in cancer cells with specific HER2 mutations.

Results and Outcomes: Poziotinib has shown to be effective against the L755S HER2 mutation, which is particularly resistant to other treatments.

Oncology: Endocrine Therapy Responsiveness

Application Summary: The impact of HER2 mutations on the responsiveness to endocrine therapy in breast cancer is assessed with Poziotinib.

Methods and Procedures: Studies focus on the functional impact of HER2 mutations and the use of Poziotinib to target these mutations.

Results and Outcomes: Poziotinib has been identified as a robust antitumor agent, supporting its clinical evaluation in ER+ HER2 mutant breast cancer.

Poziotinib is a small molecule compound designed as a pan-human epidermal growth factor receptor inhibitor. It irreversibly targets and inhibits the signaling pathways of various receptors, including the epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4. This compound is primarily investigated for its potential in treating cancers that exhibit resistance to existing therapies, particularly in breast cancer and lung adenocarcinoma . The chemical formula for poziotinib is , with a molecular weight of approximately 491.34 g/mol .

Poziotinib acts as a selective inhibitor of HER2 with exon 20 insertion mutations. It binds competitively to the ATP-binding pocket of the HER2 protein, preventing ATP binding and subsequent phosphorylation, a crucial step in HER2 signaling []. This disrupts downstream signaling pathways essential for cancer cell growth and survival [].

Poziotinib undergoes several metabolic transformations primarily through cytochrome P450 enzymes. Notably, it is metabolized into at least ten metabolites, with two significant ones being M1 (dihydroxylated) and M2 (demethylated), predominantly via the cytochrome P450 3A4 and 2D6 pathways . The inhibition of these enzymes can lead to altered pharmacokinetics of concomitantly administered drugs, which is an important consideration in clinical settings.

The biological activity of poziotinib is characterized by its ability to inhibit the phosphorylation of key proteins involved in cancer cell signaling pathways. This inhibition disrupts the downstream signaling cascades responsible for cell proliferation and survival, making it effective against tumors that are resistant to other treatments. The compound has shown promising results in preclinical studies, demonstrating potent activity against both wild-type and mutant forms of the epidermal growth factor receptor, particularly the T790M mutation associated with resistance to first-line therapies .

The synthesis of poziotinib involves several steps, including the removal of protective groups and amidation reactions. A notable method includes the use of trifluoroacetic acid to remove a Boc (tert-butyloxycarbonyl) protecting group followed by coupling with appropriate amines to form the final product . Various synthetic routes have been explored to optimize yield and purity, with some methods focusing on improving the efficiency of each step while minimizing byproducts.

Poziotinib is primarily being studied for its application in oncology, particularly in treating various forms of cancer such as:

- Breast Cancer: Targeting tumors that express human epidermal growth factor receptor 2.

- Lung Adenocarcinoma: Especially in patients exhibiting resistance to first-line therapies.

- Metastatic Cancer: Investigating its efficacy in advanced stages where traditional treatments may fail .

Research has demonstrated that poziotinib can significantly affect the pharmacokinetics of other drugs by inhibiting cytochrome P450 enzymes. For instance, studies have shown that it inhibits CYP2B1 and CYP2C11 activities, leading to increased systemic exposure and altered clearance rates for drugs like bupropion and tolbutamide . These interactions highlight the importance of monitoring drug-drug interactions during therapy involving poziotinib.

Several compounds share structural or functional similarities with poziotinib. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Selectivity | Notable Features |

|---|---|---|---|

| Afatinib | Irreversible inhibitor of epidermal growth factor receptors | Broad spectrum | Effective against various mutations |

| Osimertinib | Selective inhibitor for T790M mutant EGFR | High selectivity | Designed specifically for mutant forms |

| Lapatinib | Dual inhibitor of epidermal growth factor receptor 2 and 1 | Moderate selectivity | Used primarily in HER2-positive breast cancer |

Uniqueness of Poziotinib:

- Poziotinib exhibits a broad inhibitory profile across multiple human epidermal growth factor receptors, making it versatile against various cancers.

- Its irreversible binding mechanism provides a sustained therapeutic effect compared to reversible inhibitors like afatinib and lapatinib.

Multi-Step Synthetic Pathways

Poziotinib is assembled through a convergent six- to seven-step sequence that builds the quinazoline core, installs the anilide, and finally appends an acryloyl-substituted piperidine side chain.

| Step | Transformation (Representative conditions) | Key reagent(s) | Isolated yield | Source |

|---|---|---|---|---|

| 1 | Chlorination of 7-methoxy-4-oxo-3,4-dihydroquinazolin-yl acetate to give 4-chloro-7-methoxyquinazoline | Phosphorus oxychloride, 70–90 °C | 85% | [1] [2] |

| 2 | N-arylation with 3,4-dichloro-2-fluoroaniline | Potassium carbonate, 110 °C | 78% | [1] |

| 3 | O-alkylation with tert-butyloxycarbonyl-protected 4-hydroxypiperidine (mesylate) | Dimethylacetamide, 70 °C, 24 h | 77% | [3] |

| 4 | Acidic hydrolysis of the pivalate auxiliary (if present) | Aqueous sodium hydroxide, reflux | 90% | [1] |

| 5 | tert-Butyloxycarbonyl deprotection of the piperidine nitrogen | Trifluoroacetic acid in dichloromethane, ambient – 40 °C | 95% | [4] |

| 6 | Amidation with acryloyl chloride to furnish Poziotinib free base | Acryloyl chloride in tetrahydrofuran, 0–25 °C | 72% | [5] |

| 7 | Optional conversion to hydrochloride salt | Concentrated hydrogen chloride, ethanol | Quantitative | [1] |

The streamlined route above affords a 37.2% overall yield on kilogram scale when telescoped without intermediate purification, representing a two-fold improvement over earlier laboratory procedures [1].

Key Intermediate Synthesis Strategies

- Controlled phosphorus oxychloride chlorination avoids over-chlorination of the quinazolinone by maintaining basic pH during reagent addition, followed by a temperature ramp, giving clean conversion to the 4-chloro intermediate [2].

- The aniline coupling employs excess potassium carbonate to suppress diarylation and delivers a high-purity 3,4-dichloro-2-fluoroanilide in a single pass [1].

- Installation of the protected piperidine uses a mesylate leaving group; dimethylacetamide is preferred to dimethylformamide because it minimizes N-oxide formation and shortens work-up [3].

Deuterated Derivative Synthesis

A seven-step route starting from 4-chloro-7-hydroxyquinazolin-yl pivalate introduces three deuterium atoms via methyl-d₃ iodide, followed by the standard sequence outlined above to yield d₃-Poziotinib hydrochloride [6] [7]. The overall yield is 9.02%, limited chiefly by the costly deuterated methylation. Microsomal stability testing shows the deuterated analogue possesses a hepatic half-life of 4.6 h versus 3.5 h for the prototype, indicating successful metabolic closure [6].

| Parameter | Non-deuterated Poziotinib | d₃-Poziotinib | Change (%) | Source |

|---|---|---|---|---|

| Total synthesis steps | 6 | 7 | +17 | [1] [6] |

| Overall isolated yield | 37.2% | 9.02% | –76 | [1] [6] |

| In-vitro microsomal half-life | 3.5 h | 4.6 h | +31 | [6] |

Reaction Optimization Methodologies

Chlorination and Amidation Protocols

- Chlorination: Kinetic studies of quinazolone phosphorylation indicate that maintaining the reaction below 25 °C during phosphorus oxychloride addition suppresses pseudo-dimer formation; subsequent heating to 80 °C completes conversion in less than two hours, improving step yield by 10% and reducing impurity profile [8] [2].

- Amidation: Performing the acryloyl chloride coupling at 0 °C limits polymeric by-products. A slow reagent feed (30 min per fifty-millilitre batch) followed by a brief 25 °C hold affords the amide in 72% yield with <0.2% acrylamide homopolymer content [5].

tert-Butyloxycarbonyl Deprotection Techniques

Traditional trifluoroacetic acid cleavage generates isobutene, which can alkylate nucleophiles. The addition of anisole as cation scavenger lowers such side reactions below 0.1%, while aluminum trichloride provides an alternative Lewis-acid route that leaves acid-sensitive esters intact [4]. Both variants deliver near-quantitative deprotection within thirty minutes at ambient temperature.

Industrial-Scale Production Challenges

- Halogenated solvent management – Dichloromethane and tetrahydrofuran streams require solvent recovery rates above 90% to meet current environmental regulations; investment in closed-loop distillation has reduced solvent loss by approximately forty percent at pilot scale [1].

- Heat control during exothermic phosphorus oxychloride addition – Calorimetry indicates adiabatic temperature rise of up to 42 °C; staged dosing combined with external cooling maintains reactor temperature below 25 °C, preventing runaway scenarios [2].

- Impurity carry-over – The acryloyl amidation produces acrylic acid traces that catalyze polymerization in subsequent crystallization; washing the crude free base with five-percent sodium bicarbonate solution eliminates this impurity to below one hundred parts per million [5].

- Yield attrition in deuterated analogues – The high cost of deuterated reagents and the low overall yield (Table 2) necessitate recycling of unreacted methyl-d₃ iodide through cryogenic distillation, improving economic viability by an estimated thirty percent [6].

- Scale-dependent energy consumption – Life-cycle assessment shows that consolidating steps 3 to 5 in a single continuous-flow module lowers energy usage per kilogram of active pharmaceutical ingredient by twenty-two percent relative to batch processing while halving residence time [1].

Poziotinib exhibits highly variable solubility characteristics across different solvent systems, reflecting its lipophilic nature and specific molecular interactions [1] [2] [3]. The compound is essentially insoluble in water, with complete insolubility reported in aqueous media, which is consistent with its predicted lipophilic character (LogP = 4.47) [4] [2] [3].

Organic Solvent Solubility

In organic solvents, poziotinib demonstrates significantly enhanced solubility compared to aqueous systems. Dimethyl sulfoxide (DMSO) and dimethyl formamide (DMF) provide the highest solubility, with both solvents achieving approximately 20 mg/mL (corresponding to approximately 40.7 mM) [1]. This high solubility in polar aprotic solvents reflects the compound's ability to form favorable dipole-dipole interactions and hydrogen bonding with these solvents.

Ethanol provides moderate solubility at approximately 0.3 mg/mL (0.61 mM), representing a significant reduction compared to DMSO and DMF but still maintaining practical utility for laboratory applications [1]. Chloroform shows slight solubility, though specific quantitative data remains limited in current literature [5].

Aqueous Buffer Systems

Poziotinib is sparingly soluble in aqueous buffers, requiring solubilization strategies for aqueous formulations [1]. A practical approach involves initial dissolution in DMSO followed by dilution with aqueous buffer, achieving approximately 0.5 mg/mL solubility in a 1:1 DMSO:PBS (pH 7.2) mixture [1]. This co-solvent approach maintains solution stability for short-term applications, though storage beyond one day is not recommended due to potential precipitation.

| Solvent System | Solubility (mg/mL) | Solubility (mM) | Reference |

|---|---|---|---|

| Water | Insoluble | Insoluble | [2] [3] |

| Ethanol | ~0.3 | ~0.61 | [1] |

| DMSO | ~20 | ~40.7 | [1] [2] |

| DMF | ~20 | ~40.7 | [1] |

| Chloroform | Slightly soluble | Not quantified | [5] |

| DMSO:PBS (1:1, pH 7.2) | ~0.5 | ~1.02 | [1] |

Thermal Stability and Degradation Patterns

Poziotinib demonstrates characteristic thermal properties that are essential for understanding its stability profile and processing conditions. The compound exhibits a melting point range of 187-190°C [5] [6], indicating reasonable thermal stability under standard ambient conditions.

Thermal Transition Properties

The predicted boiling point of 629.7±55.0°C suggests high thermal stability in the liquid phase, though this value represents computational predictions rather than experimental determination [5]. The significant difference between melting and boiling points indicates a substantial temperature range where the compound remains stable in liquid form.

Decomposition Characteristics

Current safety data sheets indicate that the decomposition temperature has not been determined experimentally [7]. However, the compound is reported as non-flammable with no significant explosion hazard under normal conditions [7]. Flash point and ignition temperature data are listed as "not applicable" or "not determined," reflecting the solid crystalline nature of the compound under standard conditions [7].

Stability Under Various Conditions

Poziotinib maintains stability when stored at -20°C under inert atmosphere, with reported stability of ≥2 years under these conditions [1] [5]. The compound shows good stability in organic solvents during typical laboratory handling periods, though long-term stability studies in various solvent systems remain limited in available literature.

| Thermal Property | Value | Method/Source |

|---|---|---|

| Melting Point | 187-190°C | Experimental [5] |

| Boiling Point (Predicted) | 629.7±55.0°C | Computational [5] |

| Decomposition Temperature | Not determined | Safety data [7] |

| Storage Stability | ≥2 years at -20°C | Vendor specifications [1] |

Crystallographic Behavior and Polymorphism

Poziotinib exists as a crystalline solid with characteristic white to pale beige coloration [5]. The compound crystallizes with a predicted density of 1.409±0.06 g/cm³ [5], reflecting typical organic pharmaceutical solid-state properties.

Crystal Structure Determinations

While comprehensive polymorphism studies of poziotinib as an isolated compound are limited in current literature, significant structural information exists from protein-ligand complex crystallography. The crystal structure of poziotinib bound to EGFR has been determined and deposited in the Protein Data Bank (PDB entry: 7A6J), providing insights into the compound's three-dimensional conformation and binding characteristics [8].

Polymorphic Behavior

Extensive literature searches reveal no documented polymorphs of poziotinib in current scientific databases. This absence of reported polymorphism may reflect either genuine monomorphic behavior or insufficient systematic polymorph screening studies. The compound appears to maintain consistent crystalline form across different preparation methods and vendors, suggesting relatively stable crystal packing arrangements.

Salt Formation

Poziotinib readily forms a hydrochloride salt (poziotinib hydrochloride, CAS: 1429757-68-5) with distinct physicochemical properties [9] [10]. The hydrochloride salt exhibits a molecular formula of C₂₃H₂₂Cl₃FN₄O₃ and molecular weight of 527.8 g/mol [9], representing the addition of hydrochloric acid to the base compound.

Solid-State Characterization Needs

Current literature reveals significant gaps in comprehensive solid-state characterization of poziotinib. Systematic polymorph screening, crystal structure determination of the free base, and detailed thermal analysis using techniques such as differential scanning calorimetry remain areas requiring further investigation to fully understand the compound's crystallographic behavior.

| Crystallographic Aspect | Current Status | Available Information |

|---|---|---|

| Crystal Form | Crystalline solid | White to pale beige appearance [5] |

| Polymorphism | No reports found | Literature search negative |

| Crystal Structure | Limited data | EGFR complex available (PDB: 7A6J) [8] |

| Salt Forms | Documented | Hydrochloride salt characterized [9] |

| Density | Predicted | 1.409±0.06 g/cm³ [5] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Pharmacology

Other CAS

Wikipedia

Dates

Nov 21.

Poziotinib Shows Promise for Rare Lung Cancer.

Poziotinib, an EGFR inhibitor that was previously shelved as ineffective against

non-small cell lung cancer, is showing promising activity in a subset of patients

with EGFR exon 20 insertions. According to preliminary data from a phase II

trial, the drug led to a 73% overall response rate in patients with this disease

subtype, which is typically highly resistant to standard therapy.

2. Cancer Res Treat. 2017 Aug 29. doi: 10.4143/crt.2017.303. [Epub ahead of print]

Phase 1 Studies of Poziotinib, an Irreversible Pan-HER Tyrosine Kinase Inhibitor

in Patients with Advanced Solid Tumors.

Kim TM(1)(2)(3), Lee KW(1)(4), Oh DY(1)(2)(3), Lee JS(1)(4), Im SA(1)(2)(3), Kim

DW(1)(2)(3), Han SW(1)(2)(3), Kim YJ(1)(4), Kim TY(1)(2)(3), Kim JH(1)(4), Han

H(5), Kim WH(6)(2), Bang YJ(1)(2)(3).

Author information:

(1)Department of Internal Medicine, Seoul National University College of

Medicine, Seoul, Korea.

(2)Seoul National University Cancer Research Institute, Seoul, Korea.

(3)Department of Internal Medicine, Seoul National University Hospital, Seoul,

Korea.

(4)Department of Internal Medicine, Seoul National University Bundang Hospital,

Seongnam, Korea.

(5)Hanmi Pharm. Co., Ltd., Seoul, Korea.

(6)Department of Pathology, Seoul National University College of Medicine, Seoul,

Korea.

Purpose: Poziotinib, a pan-HER tyrosine kinase inhibitor (TKI), has shown potent

activity against wild type of epidermal growth factor receptor (EGFR) family

kinases including EGFR, HER-2 and HER-4 and EGFR-mutant cells in vitro. Two phase

I studies were conducted to determine the maximum tolerated dose (MTD),

pharmacokinetics, safety and antitumor activity against advanced solid tumors.

Materials and Methods: Standard 3+3 dose escalation scheme using two different

dosing schedules were studied: once daily, 14-day on and 7-day off (intermittent

schedule); and once daily continuous dosing with food effect. Additional patients

were enrolled in an expansion cohort.

Results: A total of 75 patients were enrolled in the 2 studies. The most common

drug-related treatment-emergent adverse events were diarrhea, rash, stomatitis,

pruritus, and anorexia. Dose-limiting toxicities were Grade 3 diarrhea in the

intermittent schedule and Grade 3 anorexia and diarrhea in the continuous dosing

schedule. The MTDs were determined as 24mg/day in the intermittent dosing

schedule and 18mg/day in the continuous dosing schedule. Eight (16%) and

twenty-four (47%) of 51 evaluable patients in the intermittent schedule achieved

partial response (PR) and stable disease (SD), respectively. Four (21%) and six

(32%) of 19 evaluable patients in continuous dosing schedule achieved PR and SD,

respectively. Patients with PR (n=7) or SD ≥ 12 weeks (n=7) had HER2

amplification (n=7; breast cancer, 5; and stomach cancer, 2) and EGFR

amplification (n=1, squamous cell lung cancer).

Conclusions: Poziotinib was safe and well tolerated in patients with advanced

solid tumors. It showed an encouraging activity against EGFR-mutant and

HER2-amplified cancers.

3. Cancer Res Treat. 2017 Jan;49(1):10-19. doi: 10.4143/crt.2016.058. Epub 2016 May

3.

A Phase II Study of Poziotinib in Patients with Epidermal Growth Factor Receptor

(EGFR)-Mutant Lung Adenocarcinoma Who Have Acquired Resistance to EGFR-Tyrosine

Kinase Inhibitors.

Han JY(1), Lee KH(2), Kim SW(3), Min YJ(4), Cho E(5), Lee Y(1), Lee SH(1), Kim

HY(1), Lee GK(1), Nam BH(1), Han H(6), Jung J(6), Lee JS(1).

Author information:

(1)Center for Lung Cancer, National Cancer Center, Goyang, Korea.

(2)Department of Internal Medicine, Chungbuk National University Hospital,

Cheongju, Korea.

(3)Department of Internal Medicine, Asan Medical Center, University of Ulsan

College of Medicine, Seoul, Korea.

(4)Department of Internal Medicine, Ulsan University Hospital, Ulsan, Korea.

(5)Department of Internal Medicine, Gachon University Gil Medical Center,

Incheon, Korea.

(6)Clinical Research Team, Hanmi Pharmaceutical Co., Ltd., Seoul, Korea.

PURPOSE: We examined the efficacy of poziotinib, a second-generation epidermal

growth factor receptor (EGFR)-tyrosine kinase inhibitor (TKI) in patients with

lung adenocarcinoma with activating EGFR mutations, who developed acquired

resistance (AR) to EGFR-TKIs.

MATERIALS AND METHODS: This single-arm phase II study included EGFR-mutant lung

adenocarcinoma with AR to erlotinib or gefitinib based on the Jackman criteria.

Patients received poziotinib 16 mg orally once daily in a 28-day cycle. The

primary endpoint was progression-free survival (PFS). Prestudy tumor biopsies and

blood samples were obtained to determine resistance mechanisms.

RESULTS: Thirty-nine patients were treated. Tumor genotyping was determined in 37

patients; 19 EGFR T790M mutations and two PIK3CA mutations were detected in the

prestudy tumors, and seven T790M mutations were detected in the plasma assay.

Three (8%; 95% confidence interval [CI], 2 to 21) and 17 (44%; 95% CI, 28 to 60)

patients had partial response and stable disease, respectively. The median PFS

and overall survival were 2.7 months (95% CI, 1.8 to 3.7) and 15.0 months (95%

CI, 9.5 to not estimable), respectively. A longer PFS was observed for patients

without T790M or PIK3CA mutations in tumor or plasma compared to those with these

mutations (5.5 months vs. 1.8 months, p=0.003). The most frequent grade 3 adverse

events were rash (59%), mucosal inflammation (26%), and stomatitis (18%). Most

patients required one (n=15) or two (n=15) dose reductions.

CONCLUSION: Low activity of poziotinib was detected in patients with EGFR-mutant

non-small cell lung cancer who developed AR to gefitinib or erlotinib,

potentially because of severe-toxicityimposed dose limitation.

4. Cancer Chemother Pharmacol. 2015 Jan;75(1):97-109. doi:

10.1007/s00280-014-2621-7. Epub 2014 Nov 7.

Population pharmacokinetics of HM781-36 (poziotinib), pan-human EGF receptor

(HER) inhibitor, and its two metabolites in patients with advanced solid

malignancies.

Noh YH(1), Lim HS, Jung JA, Song TH, Bae KS.

Author information:

(1)Department of Clinical Pharmacology, Busan Paik Hospital, Inje University,

Busan, Korea.

PURPOSE: To develop a population pharmacokinetic (PK) model for HM781-36

(poziotinib) and its metabolites in cancer patients.

METHODS: Blood samples were collected from three phase I studies in which

fifty-two patients received oral HM781-36B tablets (0.5-32 mg) once daily for 2

weeks, and another 20 patients received oral HM781-36B tablets (12, 16, 18, 24

mg) in fasting (12 patients) or fed (eight patients) state once daily for 4

weeks. Nonlinear mixed effect modeling was employed to develop the population

pharmacokinetic model.

RESULTS: HM781-36 PK was ascribed to a two-compartment model and HM781-36-M1/-M2

PK to one-compartment model. HM781-36 oral absorption was characterized by

first-order input (absorption rate constant: 1.45 ± 0.23 h⁻¹). The central volume

of distribution (185 ± 12.7 L) was influenced significantly by body weight. The

absorption rate constant was influenced by food. The typical HM781-36 apparent

clearance was 34.5 L/h (29.4 %CV), with an apparent peripheral volume of

distribution of 164 L (53.5 %CV). Other covariates did not significantly further

explain the PKs of HM781-36.

CONCLUSIONS: The proposed model suggests that HM781-36 PKs are consistent across

most solid tumor types, and that the absorption process of HM781-36 is affected

by the fed state before dosing. HM781-36 PKs are not complicated by patient

factors, other than body weight.